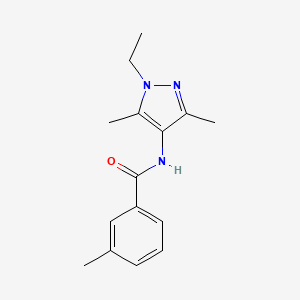
N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-3-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-3-methylbenzamide: is a chemical compound that belongs to the class of pyrazole derivatives It is characterized by the presence of a pyrazole ring substituted with ethyl and methyl groups, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-3-methylbenzamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring is synthesized through the reaction of hydrazine with a 1,3-diketone. The reaction is usually carried out in the presence of a base such as sodium ethoxide.
Substitution Reactions: The ethyl and methyl groups are introduced to the pyrazole ring through alkylation reactions. These reactions are typically performed using alkyl halides in the presence of a strong base like potassium carbonate.
Coupling with Benzamide: The final step involves the coupling of the substituted pyrazole with 3-methylbenzoyl chloride. This reaction is carried out in the presence of a base such as triethylamine to form the desired benzamide derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups attached to the pyrazole ring. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be performed on the benzamide moiety, converting it to the corresponding amine. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety. Reagents such as sodium methoxide and potassium tert-butoxide are commonly used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
Chemistry
In chemistry, N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-3-methylbenzamide is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine
In medicine, this compound is being investigated for its potential therapeutic effects. It is being explored as a potential treatment for various diseases, including cancer and inflammatory conditions.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. Its unique structure makes it valuable for the development of new products with specific properties.
Mechanism of Action
The mechanism of action of N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-3-methylbenzamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylamine
- N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-{4-[(methylsulfonyl)methyl]-1-piperidinyl}acetamide
- N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl-N-isopropylamine
Uniqueness
N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-3-methylbenzamide is unique due to its specific substitution pattern on the pyrazole ring and the presence of the benzamide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C15H19N3O |
|---|---|
Molecular Weight |
257.33 g/mol |
IUPAC Name |
N-(1-ethyl-3,5-dimethylpyrazol-4-yl)-3-methylbenzamide |
InChI |
InChI=1S/C15H19N3O/c1-5-18-12(4)14(11(3)17-18)16-15(19)13-8-6-7-10(2)9-13/h6-9H,5H2,1-4H3,(H,16,19) |
InChI Key |
XBYSFCILOHUZFO-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C(=N1)C)NC(=O)C2=CC=CC(=C2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















